molecular formula C9H12BrN3O B8663658 N-(6-Bromopyridazin-3-yl)pivalamide

N-(6-Bromopyridazin-3-yl)pivalamide

Cat. No.: B8663658
M. Wt: 258.12 g/mol
InChI Key: BODBDBKDQOUOHH-UHFFFAOYSA-N
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Description

N-(6-Bromopyridazin-3-yl)pivalamide is a pyridazine derivative featuring a bromine atom at the 6-position and a pivalamide group (-NHC(O)C(CH₃)₃) at the 3-position. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts distinct electronic and steric properties compared to monocyclic nitrogen-containing heterocycles like pyridine. The pivalamide group, known for its steric bulk, may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

N-(6-bromopyridazin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)

InChI Key

BODBDBKDQOUOHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyridazine Core

The pyridazine ring in N-(6-Bromopyridazin-3-yl)pivalamide differentiates it from pyridine-based analogs. For example:

  • N-(2-Bromopyridin-3-yl)pivalamide (pyridine core): Exhibits a single nitrogen atom, altering dipole moments and hydrogen-bonding capacity compared to pyridazine. This impacts reactivity in cross-coupling reactions and interactions with biological targets .
  • N-(5-Bromopyridin-3-yl)pivalamide (pyridine core): Bromine at the 5-position creates a meta-substitution pattern relative to the pivalamide group, differing from the para arrangement in the pyridazine analog. This positional variance affects electronic distribution and steric accessibility .

Table 1: Structural and Physicochemical Comparison

Compound Core Ring Substituent Positions Molecular Formula Molecular Weight
This compound Pyridazine 6-Br, 3-pivalamide C₉H₁₂BrN₃O 273.12 g/mol*
N-(2-Bromopyridin-3-yl)pivalamide Pyridine 2-Br, 3-pivalamide C₁₀H₁₃BrN₂O 273.13 g/mol
N-(5-Bromopyridin-3-yl)pivalamide Pyridine 5-Br, 3-pivalamide C₁₀H₁₃BrN₂O 273.13 g/mol
Functional Group Variations
  • Halogen Substitution : Bromine is commonly used for Suzuki-Miyaura cross-coupling. N-(2-Chloro-6-iodopyridin-3-yl)pivalamide () replaces bromine with iodine and chlorine, altering reactivity and steric demands. Iodine’s larger atomic radius may hinder certain transformations compared to bromine.

Table 2: Representative Reaction Conditions for Analogous Compounds

Compound Key Step Reagents/Conditions Yield/Purity
N-(3-Acetylphenyl)pivalamide Acetylation Triethylamine, pivaloyl chloride 85% (crude)
N-(3-(2-Bromoacetyl)phenyl)pivalamide Bromination Pyridinium tribromide, 24h RT 78% after HPLC
Commercial Availability and Pricing

For example:

  • N-(2-Bromopyridin-3-yl)pivalamide : Priced at $400 (1g), $1600 (5g), and $4800 (25g) ().
  • This compound : Likely higher due to specialized synthesis, though exact pricing data is unavailable.

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